tert-Butyl 5-amino-4-oxopentanoate hydrochloride is a compound with significant relevance in organic synthesis and medicinal chemistry. This compound features a unique combination of functional groups that enable various chemical reactions and biological interactions. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
The compound is classified under amino acids and their derivatives, specifically as an amino acid ester. It is synthesized from the corresponding amino acid derivatives, particularly those involving tert-butyl groups, which are known for their steric hindrance and stability in chemical reactions. Sources for its synthesis include academic research articles and chemical databases such as PubChem and BenchChem, which provide detailed information on its structure and properties .
The synthesis of tert-butyl 5-amino-4-oxopentanoate hydrochloride typically involves several steps:
The synthetic routes can vary based on the specific derivatives used. For instance, using tert-butoxycarbonyl protection strategies is common in peptide synthesis to prevent unwanted reactions during subsequent steps .
The molecular structure of tert-butyl 5-amino-4-oxopentanoate hydrochloride can be represented by its IUPAC name:
This structure highlights the presence of a tert-butyl group attached to a pentanoate backbone with an amino group and a keto function .
The molecular weight of tert-butyl 5-amino-4-oxopentanoate hydrochloride is approximately 362.37 g/mol. Its structural formula indicates a complex arrangement conducive to various chemical interactions.
tert-butyl 5-amino-4-oxopentanoate hydrochloride can participate in several types of chemical reactions:
Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure desired outcomes .
tert-butyl 5-amino-4-oxopentanoate hydrochloride is typically a white crystalline solid at room temperature. Its solubility in water is enhanced due to the presence of the hydrochloride salt form.
Key chemical properties include:
These properties make it suitable for various laboratory applications and formulations .
tert-butyl 5-amino-4-oxopentanoate hydrochloride finds several applications in scientific research:
The compound tert-butyl 5-amino-4-oxopentanoate hydrochloride is systematically named under IUPAC rules as:(S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride, emphasizing its stereochemistry and functional groups [3] [10]. The core structure features:
The stereocenter at C4 (also designated as Cα in peptide contexts) typically adopts the (S)-configuration, critical for its role in chiral synthesis. Structural representations include:
Cl.C[C@H](N)C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(N)=O (highlighting stereochemistry) [3]. NWLREMKEFHDCSV-UZHXKHNSNA-N (unique identifier for databases) [3]. Table 1: Structural Descriptors
| Representation Type | Value |
|---|---|
| SMILES (Stereospecific) | C[C@H](N)C(=O)N[C@@H](CCC(=O)OC(C)(C)C)C(N)=O.Cl [3] |
| InChI | InChI=1/C9H18N2O3.ClH/c1-9(2,3)14-7(12)5-4-6(10)8(11)13;/h6H,4-5,10H2,1-3H3,(H2,11,13);1H [3] |
| InChIKey | NWLREMKEFHDCSV-UZHXKHNSNA-N [3] |
The primary CAS Registry Number for this compound is 108607-02-9 [3] [10]. This identifier resolves inconsistencies arising from diverse naming conventions in commercial and scientific contexts. Synonymous names include:
These discrepancies underscore the need for CAS verification to ensure correct compound identification.
Table 2: Registry Identifiers and Common Synonyms
| Source | Identifier/Synonym |
|---|---|
| CAS Registry Number | 108607-02-9 [3] [10] |
| ChemBlink | Butyl 5-amino-4-oxopentanoate hydrochloride (393803-89-9; incorrect alkyl group) [1] |
| ChemicalBook | H-GLU(OTBU)-NH₂ HCL [3] |
| Preferred IUPAC Name | (S)-tert-Butyl 4,5-diamino-5-oxopentanoate hydrochloride [10] |
The molecular formula C₉H₁₉ClN₂O₃ is consistent across authoritative sources [3] [10]. Key validations include:
Discrepancies in lower-quality datasets (e.g., molecular weight listed as 223.70 for butyl analogs) highlight the importance of context. For example, CAS 393803-89-9 (butyl ester) has the formula C₉H₁₈ClNO₃ (MW 223.70) [1], differing in nitrogen content and functional groups.
Table 3: Molecular Identity Data
| Parameter | Value | Remarks |
|---|---|---|
| Molecular Formula | C₉H₁₉ClN₂O₃ | Confirmed via NMR/MS [3] [10] |
| Molecular Weight | 238.71 g/mol | Theoretical: 238.71; Exact mass: 238.108 [3] |
| Formula Weight (Salt) | 238.71 g/mol | Includes HCl |
| Purity (Commercial) | ≥99.5% (Chiral HPLC) | Supplier specifications [3] |
CAS No.: 112514-54-2
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 91698-30-5
CAS No.: